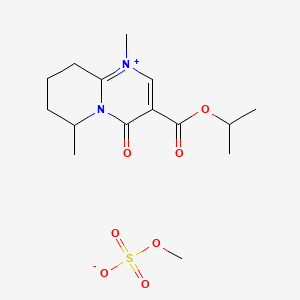
4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester is a complex organic compound belonging to the pyridopyrimidine family This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and β-ketoesters can undergo cyclization in the presence of acidic or basic catalysts to form the pyridopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester has several scientific research applications:
作用機序
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
類似化合物との比較
Similar Compounds
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl: This compound shares a similar bicyclic structure but differs in the substitution pattern.
2H-Pyrido(1,2-a)pyrimidine-2,4(3H)-dione: Another related compound with a different oxidation state and functional groups.
Uniqueness
The uniqueness of 4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
33484-50-3 |
|---|---|
分子式 |
C15H24N2O7S |
分子量 |
376.4 g/mol |
IUPAC名 |
methyl sulfate;propan-2-yl 1,6-dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C14H21N2O3.CH4O4S/c1-9(2)19-14(18)11-8-15(4)12-7-5-6-10(3)16(12)13(11)17;1-5-6(2,3)4/h8-10H,5-7H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
KGUNUIFPGRHXNL-UHFFFAOYSA-M |
正規SMILES |
CC1CCCC2=[N+](C=C(C(=O)N12)C(=O)OC(C)C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


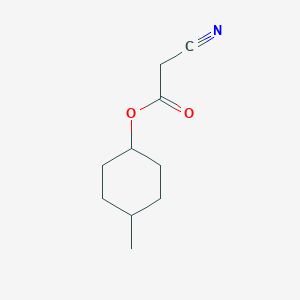

![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
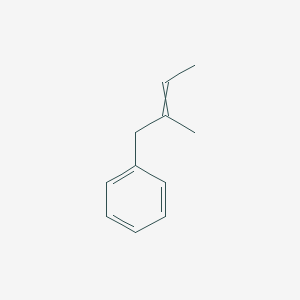
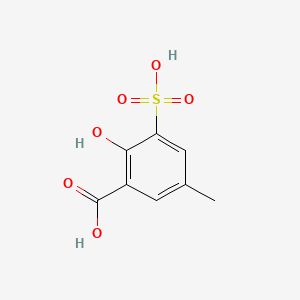
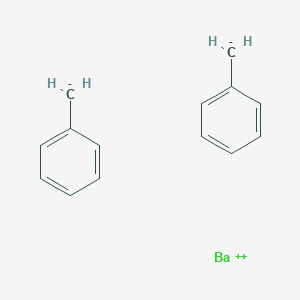

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)


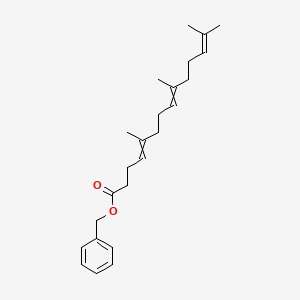
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
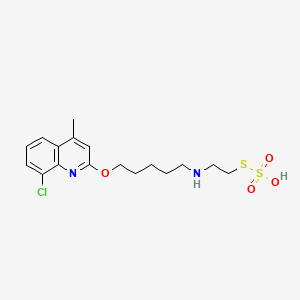
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
